![molecular formula C22H23N3O2 B2677133 (E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide CAS No. 478064-18-5](/img/structure/B2677133.png)
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide, commonly known as IMPA, is a small molecule that has been extensively studied for its potential applications in scientific research. IMPA is a synthetic compound with a molecular weight of about 300 Da, and it is composed of an imidazole, an aromatic ring, and an alkene group. IMPA has a variety of biochemical and physiological effects, and it has been used in a range of laboratory experiments.
Scientific Research Applications
IMPA has been used in a variety of scientific research applications. It has been used in studies of cell signaling, gene regulation, and protein-protein interactions. It has also been used in studies of enzyme inhibition, drug delivery, and drug metabolism. IMPA has also been used in studies of cancer cell proliferation and apoptosis, as well as in studies of neurodegenerative diseases.
Mechanism of Action
IMPA is believed to act as an agonist of the G-protein coupled receptor GPR55. GPR55 is involved in the regulation of cell proliferation and apoptosis, as well as in the regulation of inflammation and pain. IMPA binds to GPR55 and activates it, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
IMPA has a variety of biochemical and physiological effects. It has been shown to modulate cell proliferation, apoptosis, and inflammation. It has also been shown to modulate pain and neurodegenerative processes. In addition, IMPA has been shown to modulate the activity of enzymes and proteins involved in drug metabolism and drug delivery.
Advantages and Limitations for Lab Experiments
IMPA has several advantages for laboratory experiments. It is easy to synthesize and it is stable in a variety of conditions. It is also relatively inexpensive and it has a wide range of biochemical and physiological effects. However, IMPA has some limitations. It has a relatively low affinity for GPR55 and it is not suitable for use in long-term studies.
Future Directions
There are several potential future directions for IMPA research. It could be used in combination with other compounds to modulate cell signaling pathways. It could also be used to study the effects of GPR55 activation on other diseases, such as diabetes and obesity. In addition, IMPA could be used to study the effects of GPR55 activation on aging and longevity. Finally, IMPA could be used to develop new drugs for the treatment of a variety of diseases.
Synthesis Methods
IMPA can be synthesized using a variety of methods. One of the most common methods is the reaction of phenylacetic acid with imidazole and an alkyne in the presence of a palladium catalyst. This method is simple and efficient, and it produces high yields of IMPA. Other methods of synthesis involve the reaction of an aldehyde with an imidazole and an alkyne, or the reaction of a nitrile with an imidazole and an alkyne.
properties
IUPAC Name |
(E)-N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-11-6-5-10-19(21)16-20(18-8-3-2-4-9-18)22(26)24-12-7-14-25-15-13-23-17-25/h2-6,8-11,13,15-17H,7,12,14H2,1H3,(H,24,26)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZKUKSVXRATK-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

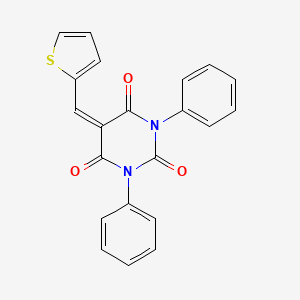
![N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2677053.png)
![Ethyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2677054.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2677056.png)
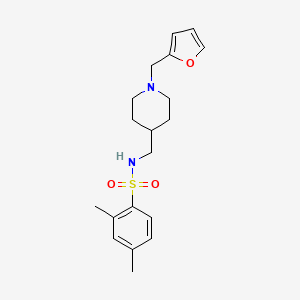
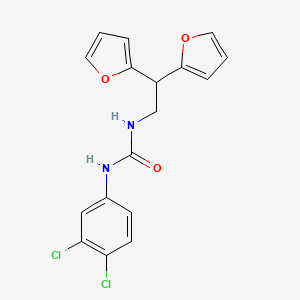
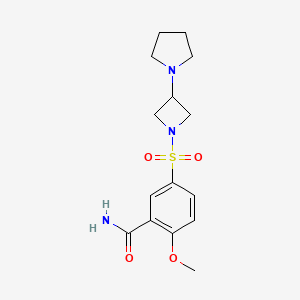

![1-[4-(2-Benzyl-2-methylpyrrolidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677064.png)
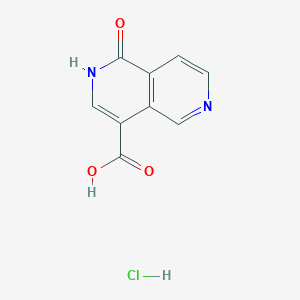
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride](/img/no-structure.png)
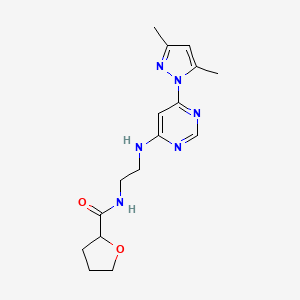

![1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677072.png)